molecular formula C18H14N4O B5768847 N-(2-furylmethyl)-2-(3-pyridinyl)-4-quinazolinamine

N-(2-furylmethyl)-2-(3-pyridinyl)-4-quinazolinamine

Cat. No. B5768847
M. Wt: 302.3 g/mol
InChI Key: FLMJXLRVNSVIRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furylmethyl)-2-(3-pyridinyl)-4-quinazolinamine, also known as FPQ or AN-7, is a chemical compound that has been studied for its potential therapeutic applications in various diseases. It belongs to the class of quinazoline derivatives and has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties.

Mechanism of Action

The exact mechanism of action of N-(2-furylmethyl)-2-(3-pyridinyl)-4-quinazolinamine is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of several enzymes, including topoisomerase II, which is involved in DNA replication and repair. It has also been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response. Additionally, this compound has been shown to inhibit the activity of viral proteases, which are essential for viral replication.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase enzymes. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Additionally, this compound has been shown to inhibit the activity of viral proteases, which are essential for viral replication.

Advantages and Limitations for Lab Experiments

N-(2-furylmethyl)-2-(3-pyridinyl)-4-quinazolinamine has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, this compound has been shown to have low toxicity and can be used at high concentrations without causing significant cell damage. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, this compound has not been extensively studied in animal models, which limits its potential for clinical translation.

Future Directions

There are several future directions for research on N-(2-furylmethyl)-2-(3-pyridinyl)-4-quinazolinamine. One potential direction is to study its effects in animal models to better understand its mechanism of action and potential therapeutic applications. Additionally, researchers could investigate the use of this compound in combination with other drugs to enhance its anti-cancer and anti-viral properties. Finally, researchers could explore the use of this compound in other diseases, such as autoimmune disorders, where inflammation plays a key role in disease pathogenesis.

Synthesis Methods

N-(2-furylmethyl)-2-(3-pyridinyl)-4-quinazolinamine can be synthesized through a multi-step process involving the reaction of 2-aminopyridine with 2-furylcarbonyl chloride, followed by the reaction with 4-chloro-6,7-dimethoxyquinazoline. The resulting intermediate is then reduced to obtain this compound. This synthesis method has been optimized and modified by various researchers to improve the yield and purity of the compound.

Scientific Research Applications

N-(2-furylmethyl)-2-(3-pyridinyl)-4-quinazolinamine has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have anti-viral activity against several viruses, including HIV and hepatitis C virus.

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-pyridin-3-ylquinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O/c1-2-8-16-15(7-1)18(20-12-14-6-4-10-23-14)22-17(21-16)13-5-3-9-19-11-13/h1-11H,12H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLMJXLRVNSVIRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CN=CC=C3)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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